molecular formula C17H17Cl3N2O B12930205 1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine CAS No. 61545-14-0

1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine

Cat. No.: B12930205
CAS No.: 61545-14-0
M. Wt: 371.7 g/mol
InChI Key: QFOYHNFSBJXOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine is a synthetic organic compound belonging to the imidazolidine family This compound is characterized by its unique structure, which includes a trichloromethyl group attached to the imidazolidine ring, along with phenyl and methoxyphenyl substituents

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the condensation of an appropriate diamine with a carbonyl compound under acidic conditions.

    Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced via a halogenation reaction using trichloromethyl reagents such as trichloromethyl chloroformate.

    Attachment of Phenyl and Methoxyphenyl Groups: The phenyl and methoxyphenyl groups are typically introduced through nucleophilic substitution reactions using corresponding halides or via palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the trichloromethyl group.

    Hydrolysis: Under acidic or basic conditions, the imidazolidine ring can undergo hydrolysis, leading to the formation of corresponding amines and carbonyl compounds.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a biochemical probe.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The trichloromethyl group is known to participate in electrophilic reactions, potentially interacting with nucleophilic sites in biological molecules. The phenyl and methoxyphenyl groups may enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine can be compared with other imidazolidine derivatives, such as:

    1-(4-Methoxyphenyl)-3-phenyl-2-(chloromethyl)imidazolidine: This compound has a chloromethyl group instead of a trichloromethyl group, which may result in different reactivity and biological activity.

    1-(4-Methoxyphenyl)-3-phenyl-2-(bromomethyl)imidazolidine:

    1-(4-Methoxyphenyl)-3-phenyl-2-(methyl)imidazolidine: The absence of halogen atoms in the methyl group can significantly change the compound’s reactivity and interaction with biological targets.

The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

61545-14-0

Molecular Formula

C17H17Cl3N2O

Molecular Weight

371.7 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenyl-2-(trichloromethyl)imidazolidine

InChI

InChI=1S/C17H17Cl3N2O/c1-23-15-9-7-14(8-10-15)22-12-11-21(16(22)17(18,19)20)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3

InChI Key

QFOYHNFSBJXOOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.